(113C)hexanoic acid

Catalog No.
S763479
CAS No.
58454-07-2
M.F
C6H12O2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(113C)hexanoic acid

CAS Number

58454-07-2

Product Name

(113C)hexanoic acid

IUPAC Name

(113C)hexanoic acid

Molecular Formula

C6H12O2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i6+1

InChI Key

FUZZWVXGSFPDMH-PTQBSOBMSA-N

SMILES

CCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)O

Isomeric SMILES

CCCCC[13C](=O)O
  • Metabolic Studies:

    • Tracking metabolic pathways: Caproic acid-1-13C can be used to trace the fate of a specific molecule within an organism. By incorporating the 13C isotope, scientists can monitor its incorporation into different cellular components or its breakdown products through techniques like mass spectrometry . This allows researchers to study metabolic pathways involved in fat metabolism, energy production, and other cellular processes.
  • Microbial Research:

    • Understanding microbial behavior: Caproic acid-1-13C can be used to study how microorganisms utilize and metabolize fatty acids. By feeding microbes Caproic acid-1-3C and analyzing the resulting metabolites, researchers can gain insights into the specific pathways microbes use for energy production and growth . This information is crucial for understanding microbial ecology and developing strategies for manipulating microbial communities in various applications.
  • Drug Discovery:

    • Monitoring drug metabolism: Caproic acid-1-13C can be employed to investigate how potential drug candidates are metabolized within the body. By incorporating the labeled Caproic acid into a drug delivery system, scientists can track its breakdown products and identify potential toxicity or interaction with other metabolic pathways . This information is vital for optimizing drug development and ensuring drug safety.

Hexanoic acid appears as a colorless to pale yellow liquid at room temperature, possessing a rancid odor reminiscent of goats or barnyard animals. It has a melting point of approximately 16.3°C and a boiling point around 205°C. The molecular weight of hexanoic acid is about 116.16 g/mol . Its solubility in water is limited, but it is soluble in organic solvents like ethanol and ether .

Caproic acid-1-13C itself doesn't have a specific mechanism of action. Its primary function is as a tracer molecule in scientific research. The ¹³C enrichment allows scientists to follow its movement and transformation within a system using NMR spectroscopy. This is particularly helpful in studying metabolic pathways, where tracking the fate of specific molecules is crucial [].

For example, Caproic acid-1-13C can be used to investigate how cells uptake and utilize fatty acids for energy production. By monitoring the ¹³C signal in the system over time, researchers can gain insights into the efficiency and specific pathways involved in this process.

Caproic acid-1-13C is expected to share similar safety hazards as regular caproic acid. Here's a summary of the potential dangers associated with caproic acid []:

  • Harmful if swallowed: Can cause irritation and inflammation of the digestive tract.
  • Toxic in contact with skin or inhaled: Can cause severe burns and irritation.
  • Flammable: Can ignite readily and produce harmful fumes.

  • Neutralization: Reacts with bases to form salts and water, releasing heat.
  • Esterification: Can react with alcohols to form esters, which are often used in flavoring agents.
  • Oxidation: Undergoes oxidation reactions to yield various products.
  • Reactions with Cyanides: Hexanoic acid can react with cyanide salts to produce hydrogen cyanide, though this reaction is slower for solid acids .

Hexanoic acid exhibits several biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens.
  • Metabolic Role: As a medium-chain fatty acid, it plays a role in energy metabolism and is utilized by the body for energy production.
  • Potential Health Effects: While it has beneficial properties, excessive consumption may lead to gastrointestinal irritation and other health issues .

Hexanoic acid can be synthesized through several methods:

  • Oxidation of Hexane: A common industrial method where hexane is oxidized to produce hexanoic acid along with other fatty acids .
  • Hydrolysis of Esters: Esters derived from hexanoic acid can be hydrolyzed using acids or bases to yield hexanoic acid .
  • Carbonylation of Ethylene: In industrial settings, ethylene can react with carbon monoxide under specific conditions to form hexanoic acid .
  • Microbial Fermentation: Certain bacteria and yeast strains can produce hexanoic acid through fermentation processes .

Hexanoic acid has diverse applications across various industries:

  • Flavoring Agent: Used in the food industry for its characteristic flavor profile.
  • Plasticizers: Employed in the production of plastic materials.
  • Pharmaceuticals: Serves as a precursor for synthesizing certain medications, including progestin derivatives such as hydroxyprogesterone caproate .
  • Cosmetics: Utilized in cosmetic formulations for its emulsifying properties .

Research indicates that hexanoic acid interacts with various biological systems:

  • Cell Membrane Interaction: It can affect cell membrane integrity and fluidity due to its fatty acid nature.
  • Microbial Interactions: Studies have shown its efficacy against specific bacterial strains, suggesting potential use as a natural preservative or antimicrobial agent in food products .

Hexanoic acid shares similarities with other medium-chain fatty acids. Below is a comparison highlighting its unique features:

Compound NameChemical FormulaCarbon Chain LengthUnique Characteristics
Caproic AcidC6H12O26Rancid odor; found in animal fats
Caprylic AcidC8H16O28Antimicrobial; used in health supplements
Capric AcidC10H20O210Found in coconut oil; used in food products
Butyric AcidC4H8O24Characteristic odor; found in butter

Hexanoic acid's unique six-carbon structure and specific odor profile distinguish it from these similar compounds. Its applications in food flavoring and pharmaceuticals further enhance its significance in various industries.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

Caproic acid-1-13C

Dates

Modify: 2023-08-15

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